1,4-Dichloro-2-nitrobenzene

Solid-state properties Process chemistry Quality control

1,4-Dichloro-2-nitrobenzene (CAS 89-61-2), also known as 2,5-dichloronitrobenzene or nitro-p-dichlorobenzene, is a chloronitrobenzene compound of the formula C6H3Cl2NO2 and molar mass 192.00 g/mol. It is one of several commercially available isomers of dichloronitrobenzene, appearing as yellow flakes that are insoluble in water.

Molecular Formula C6H3Cl2NO2
Cl2C6H3NO2
C6H3Cl2NO2
Molecular Weight 192 g/mol
CAS No. 89-61-2
Cat. No. B041259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloro-2-nitrobenzene
CAS89-61-2
Synonyms1,4-Dichloro-3-nitrobenzene;  1,4-Dichloro-2-nitrobenzene;  1,4-Dichloro-3-nitrobenzene;  1-Nitro-2,5-dichlorobenzene;  2,5-Dichloro-1-nitrobenzene;  2,5-Dichloronitrobenzene;  2-Nitro-1,4-dichlorobenzene;  NSC 406125;  NSC 6294;  Nitro-p-dichlorobenzene
Molecular FormulaC6H3Cl2NO2
Cl2C6H3NO2
C6H3Cl2NO2
Molecular Weight192 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C6H3Cl2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
InChIKeyRZKKOBGFCAHLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.29e-05 M
In water, 95 mg/L at 25 °C
In water, 92.1 mg/L at 20 °C
Soluble in ethanol, ether, benzene, carbon disulfide;  slightly soluble in carbon tetrachloride
Solubility in water, g/100ml at 20 °C: 0.01 (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dichloro-2-nitrobenzene (CAS 89-61-2) Procurement-Grade Overview and Industrial Identity


1,4-Dichloro-2-nitrobenzene (CAS 89-61-2), also known as 2,5-dichloronitrobenzene or nitro-p-dichlorobenzene, is a chloronitrobenzene compound of the formula C6H3Cl2NO2 and molar mass 192.00 g/mol [1]. It is one of several commercially available isomers of dichloronitrobenzene, appearing as yellow flakes that are insoluble in water [2]. This compound is produced industrially by the nitration of 1,4-dichlorobenzene using mixed acid at controlled temperatures (35–65 °C) in closed systems [3]. It is a critical electrophilic aromatic building block whose asymmetric reactivity profile enables selective derivatization pathways not accessible with its isomeric counterparts .

Why 1,4-Dichloro-2-nitrobenzene (89-61-2) Cannot Be Generically Substituted with Other Dichloronitrobenzene Isomers


The dichloronitrobenzene isomers share the same molecular formula (C6H3Cl2NO2) but differ critically in the relative positioning of the two chloro and one nitro substituents on the benzene ring [1]. This substitution pattern directly governs three procurement-relevant parameters: (i) crystalline phase behavior and melting point, which determines handling logistics and purity assessment during bulk storage; (ii) regioselectivity in nucleophilic aromatic substitution (SNAr), which dictates which specific downstream intermediates can be accessed; and (iii) commercial availability and established regulatory specifications for industrial use [2]. For example, while 1,4-dichloro-2-nitrobenzene (CAS 89-61-2) is a key intermediate for specific azo dyes and pharmaceutical impurities like Clozapine Impurity 9, the 1,3- and 1,2-isomers are primarily used in agrochemical synthesis and different pigment classes, making direct substitution technically invalid without extensive revalidation of reaction conditions and product purity profiles [3]. The following quantitative evidence delineates the precise physicochemical and functional boundaries that distinguish 89-61-2 from its closest analogs.

1,4-Dichloro-2-nitrobenzene (89-61-2) Procurement Evidence: Quantified Differentiation vs. Key Isomers


Melting Point and Crystalline Phase Differentiation for Bulk Handling and Purity Assessment

The melting point of 1,4-dichloro-2-nitrobenzene (CAS 89-61-2) is 52–54 °C , which is significantly higher than that of its closest commercially available isomer, 1,3-dichloro-4-nitrobenzene (CAS 611-06-3), which melts at 28–31 °C , and markedly higher than 1,2-dichloro-4-nitrobenzene (CAS 99-54-7) at 39–41 °C . This 20–25 °C elevation in melting point translates to a solid state at ambient temperatures for 89-61-2, whereas the 611-06-3 isomer may exist as a liquid, solidified melt, or supercooled melt under typical laboratory or warehouse conditions, introducing variability in handling, sampling, and gravimetric dispensing [1].

Solid-state properties Process chemistry Quality control DSC analysis

Regioselective Nucleophilic Aromatic Substitution: Access to 4-Chloro-2-nitro Derivatives

In 1,4-dichloro-2-nitrobenzene (89-61-2), the nitro group is ortho to one chlorine (at C1) and meta to the other (at C4). Under nucleophilic aromatic substitution (SNAr) conditions, the chloride adjacent to the nitro group undergoes selective displacement, leaving the C4-chlorine intact [1]. This contrasts with 1,3-dichloro-4-nitrobenzene (611-06-3), where both chlorines are ortho or para to the nitro group, leading to potential mixtures upon monosubstitution [2]. The regiospecificity of 89-61-2 is evidenced by the clean formation of 4-chloro-2-nitroaniline (via ammonia), 4-chloro-2-nitrophenol (via aqueous base), and 4-chloro-2-nitroanisole (via methoxide) [3].

SNAr mechanism Regioselectivity Synthetic methodology Intermediate synthesis

Vapor Pressure and Volatility: Enhanced Safety in Ambient Handling

1,4-Dichloro-2-nitrobenzene (89-61-2) exhibits a vapor pressure of <0.1 mmHg at 25 °C , which is substantially lower than that of 1,2-dichloro-4-nitrobenzene (99-54-7), which has a reported vapor pressure of 1.2 mmHg at 20 °C and 1.6 mmHg at 35 °C . This ~12-fold reduction in volatility at ambient temperature means that 89-61-2 is less prone to sublimation or evaporative loss during open handling, and it generates lower airborne concentrations, reducing inhalation exposure risk.

Physicochemical properties Industrial hygiene Vapor pressure Safety assessment

Distinct Application Profile: Dye Intermediate (Disperse Yellow 26) and Pharmaceutical Impurity (Clozapine Impurity 9)

1,4-Dichloro-2-nitrobenzene (89-61-2) is specifically designated as an intermediate for Disperse Yellow 26, a disperse dye produced by condensation with aniline [1]. In the pharmaceutical sector, it is chemically identified as Clozapine Impurity 9, and it is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [2]. Other isomers, such as 1,3-dichloro-4-nitrobenzene (611-06-3) and 1,2-dichloro-4-nitrobenzene (99-54-7), are not documented for these specific applications; their primary industrial roles are in different pigment and agrochemical syntheses [3].

Dye synthesis Pharmaceutical impurities Reference standards Industrial intermediates

Aqueous Solubility: Comparative Insolubility for Liquid-Liquid Extraction Processes

1,4-Dichloro-2-nitrobenzene (89-61-2) has an aqueous solubility of approximately 95 mg/L at 25 °C [1]. In contrast, 1,3-dichloro-4-nitrobenzene (611-06-3) is reported to have a substantially higher water solubility of 188 mg/L at 20 °C , and 2,3-dichloro-1-nitrobenzene (3209-22-1) is reported at 62–67 mg/L . The nearly 2-fold lower solubility of 89-61-2 relative to the 1,3-isomer implies a stronger driving force for partitioning into organic solvents during liquid-liquid extraction, which can improve recovery and purity in work-up procedures.

Solubility Partition coefficient Process design Work-up procedures

Optimal Research and Industrial Procurement Scenarios for 1,4-Dichloro-2-nitrobenzene (CAS 89-61-2)


Synthesis of Disperse Yellow 26 and Related Azo Dyes

1,4-Dichloro-2-nitrobenzene is the direct electrophilic partner in the condensation with aniline to produce Disperse Yellow 26, a disperse dye used in polyamide and acetate fiber dyeing [1]. The compound's regiospecific SNAr reactivity at the ortho-chlorine ensures a single product, which is essential for consistent dye shade and fastness properties. Procurement of 89-61-2 is therefore mandatory for any dye manufacturer or research group operating this established synthetic route [2].

Clozapine Impurity 9 Reference Standard for Pharmaceutical Quality Control

1,4-Dichloro-2-nitrobenzene is chemically defined as Clozapine Impurity 9 and is supplied as a characterized reference standard for analytical method development and validation in support of Abbreviated New Drug Applications (ANDAs) [3]. Regulatory agencies require the use of the exact impurity identity; substituting with any other isomer would compromise the accuracy of impurity profiling and could lead to regulatory rejection. This compound is therefore a non-substitutable item for quality control laboratories supporting clozapine manufacturing [4].

Precursor to 1,4-Dichloroaniline via Catalytic Hydrogenation

Hydrogenation of 1,4-dichloro-2-nitrobenzene yields 1,4-dichloroaniline, an intermediate used in the synthesis of various herbicides and pigments [5]. The compound's relatively low vapor pressure (<0.1 mmHg) reduces the risk of nitro compound sublimation during hydrogenation reactor charging, and its well-defined melting point (52–54 °C) ensures consistent solid handling and accurate stoichiometry in batch hydrogenations .

Synthesis of Antitrypanosomal and Antimalarial Agents

1,4-Dichloro-2-nitrobenzene has been reported as a reagent in the synthesis of compounds with antitrypanosomal, antileishmanial, and antimalarial activities . The compound's electrophilic character and predictable SNAr chemistry enable the introduction of a 4-chloro-2-nitrophenyl moiety into more complex pharmacophores. Researchers in neglected tropical disease drug discovery should procure 89-61-2 to maintain synthetic fidelity with published methods [6].

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